molecular formula C25H25NO2S B8222854 (4S)-2-[2-[(R)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

(4S)-2-[2-[(R)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole

Cat. No.: B8222854
M. Wt: 403.5 g/mol
InChI Key: ZIDRZTBFZIWXMW-KPURRNSFSA-N
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Description

(4S)-2-[2-[®-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a sulfinyl group attached to a phenyl ring, which is further connected to a dihydro-1,3-oxazole ring system. The stereochemistry of the compound is defined by the (4S) and ® configurations, which play a crucial role in its chemical behavior and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-[2-[®-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring, introduction of the sulfinyl group, and the establishment of the stereochemistry.

    Formation of the Oxazole Ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as an amino alcohol and a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Sulfinyl Group: The sulfinyl group can be introduced via oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Establishment of Stereochemistry: The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials to ensure the desired (4S) and ® configurations.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors for efficient heat and mass transfer, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-[2-[®-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfinyl group can be reduced back to a thioether using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of thioether derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4S)-2-[2-[®-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (4S)-2-[2-[®-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group and the oxazole ring play crucial roles in binding to these targets, leading to modulation of their activity. The stereochemistry of the compound ensures selective interactions, enhancing its efficacy and reducing potential side effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Known for its antioxidant properties.

    tert-Butylamine: An aliphatic primary amine used in various chemical syntheses.

    N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl): A compound used in complex synthesis.

Uniqueness

(4S)-2-[2-[®-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole is unique due to its specific stereochemistry and the presence of both sulfinyl and oxazole functional groups. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(4S)-2-[2-[(R)-(4-tert-butylphenyl)sulfinyl]phenyl]-4-phenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO2S/c1-25(2,3)19-13-15-20(16-14-19)29(27)23-12-8-7-11-21(23)24-26-22(17-28-24)18-9-5-4-6-10-18/h4-16,22H,17H2,1-3H3/t22-,29-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDRZTBFZIWXMW-KPURRNSFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)C2=CC=CC=C2C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[S@@](=O)C2=CC=CC=C2C3=N[C@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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